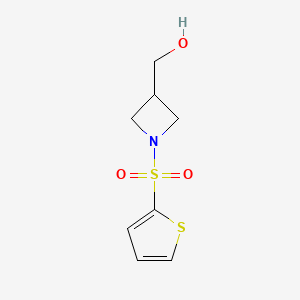
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol is a chemical compound that features a thiophene ring, a sulfonyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol typically involves the reaction of thiophene-2-sulfonyl chloride with azetidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated or aminated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiophene derivatives, sulfonyl azetidines, and hydroxymethyl azetidines.
Uniqueness: The combination of a thiophene ring, a sulfonyl group, and an azetidine ring in a single molecule provides unique structural and functional properties that are not commonly found in other compounds. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO3S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
(1-thiophen-2-ylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO3S2/c10-6-7-4-9(5-7)14(11,12)8-2-1-3-13-8/h1-3,7,10H,4-6H2 |
Clave InChI |
IIEBZKLZKOZJQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1S(=O)(=O)C2=CC=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


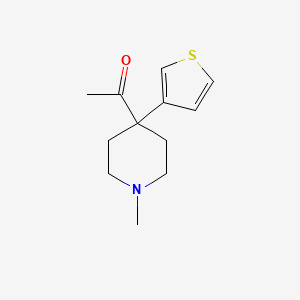
![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)
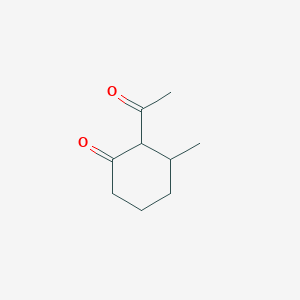
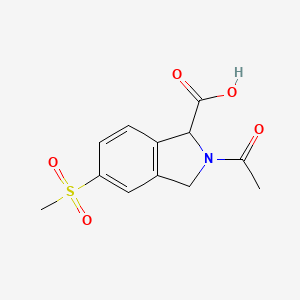

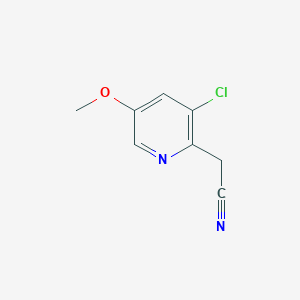
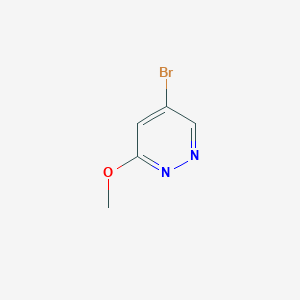

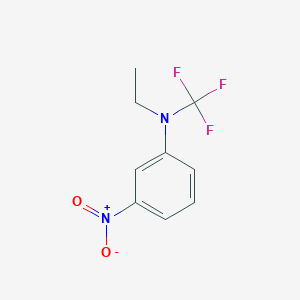
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)

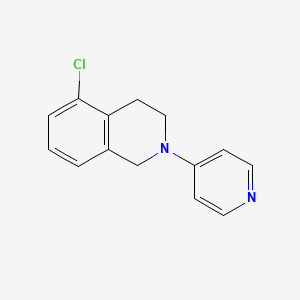

![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)
